molecular formula C23H34N4O3 B2747376 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide CAS No. 2034534-96-6

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide

Cat. No.: B2747376
CAS No.: 2034534-96-6
M. Wt: 414.55
InChI Key: MLFCSTWGWZVLFW-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide is a molecule with potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide typically involves a multi-step process. One possible route starts with the preparation of the quinoline-4-carboxylic acid derivative, followed by its coupling with the piperazine derivative. The tert-butoxy protecting group is introduced to the hydroxyl group to prevent unwanted reactions during the synthesis. Reaction conditions such as solvent choice, temperature, and pH are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound might involve large-scale synthesis using batch reactors. The use of automated systems and continuous flow reactors could improve efficiency and scalability. Optimizing reaction parameters and purification processes ensures consistency in quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide can undergo various types of reactions:

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.

  • Reduction: : The carboxamide group can be reduced to an amine.

  • Substitution: : The piperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride or borane.

  • Substitution Conditions: : Acidic or basic environments, often using solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted piperazine compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide is studied for its unique structure and reactivity. It serves as a model compound in understanding the behavior of carboxamides and piperazine-containing molecules.

Biology and Medicine

Biologically, this compound might exhibit pharmacological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development. It could be explored for its potential therapeutic effects in treating diseases like cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Compared to other carboxamides and piperazine-containing compounds, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide is unique in its combination of functional groups. Similar compounds include:

  • N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide

  • N-(2-(4-(3-(methoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide

These compounds share structural similarities but differ in the substituents on the piperazine ring or the protecting groups used. The unique structure of this compound might confer distinct biological activities and chemical reactivity, setting it apart from its analogs.

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O3/c1-23(2,3)30-17-18(28)16-27-14-12-26(13-15-27)11-10-25-22(29)20-8-9-24-21-7-5-4-6-19(20)21/h4-9,18,28H,10-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFCSTWGWZVLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=NC3=CC=CC=C23)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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